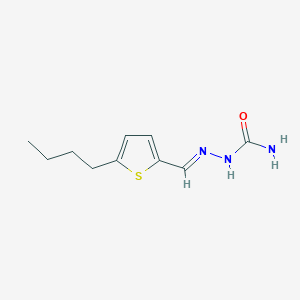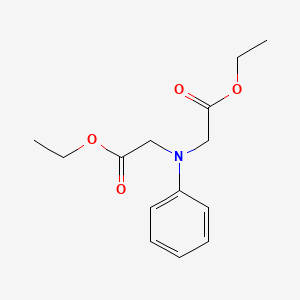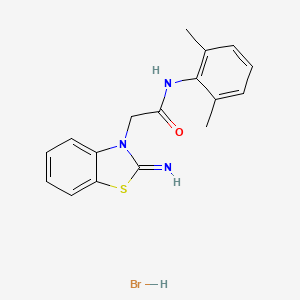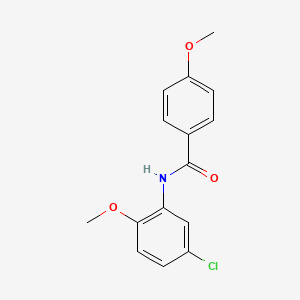
5-butyl-2-thiophenecarbaldehyde semicarbazone
Übersicht
Beschreibung
5-butyl-2-thiophenecarbaldehyde semicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a semicarbazone derivative that has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-butyl-2-thiophenecarbaldehyde semicarbazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In biochemistry, this compound has been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site and preventing the breakdown of acetylcholine. In pharmacology, 5-butyl-2-thiophenecarbaldehyde semicarbazone has been shown to block calcium channels and inhibit the release of neurotransmitters, such as glutamate and GABA. These effects may contribute to the compound's anticonvulsant and antihypertensive properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-butyl-2-thiophenecarbaldehyde semicarbazone are diverse and depend on the specific application and dosage of the compound. In biochemistry, this compound has been shown to inhibit the activity of acetylcholinesterase, which may lead to an increase in the levels of acetylcholine in the brain. In pharmacology, 5-butyl-2-thiophenecarbaldehyde semicarbazone has been shown to reduce blood pressure and prevent seizures in animal models. These effects may be mediated by the compound's ability to block calcium channels and inhibit the release of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-butyl-2-thiophenecarbaldehyde semicarbazone in lab experiments include its high yield of synthesis, high purity, and diverse range of potential applications. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on 5-butyl-2-thiophenecarbaldehyde semicarbazone. One area of interest is the compound's potential as a lead compound for the development of new drugs. Another area of interest is the compound's potential as a tool for studying the role of enzymes and neurotransmitters in various physiological processes. Further research is also needed to fully understand the compound's mechanism of action and potential side effects, as well as its potential applications in other fields of research, such as materials science and catalysis.
Wissenschaftliche Forschungsanwendungen
5-butyl-2-thiophenecarbaldehyde semicarbazone has been studied for its potential applications in various fields of scientific research. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In pharmacology, 5-butyl-2-thiophenecarbaldehyde semicarbazone has been studied for its potential as an anticonvulsant and antihypertensive agent. In medicinal chemistry, this compound has been investigated for its potential as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
[(E)-(5-butylthiophen-2-yl)methylideneamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-3-4-8-5-6-9(15-8)7-12-13-10(11)14/h5-7H,2-4H2,1H3,(H3,11,13,14)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZYPASOCXSCQJ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(S1)C=NNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(S1)/C=N/NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(5-butylthiophen-2-yl)methylideneamino]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[4-(3-furylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844653.png)

![ethyl N-[(2-oxo-2H-chromen-4-yl)oxy]ethanimidoate](/img/structure/B3844664.png)


![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B3844672.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[(3-methyl-3-piperidinyl)methoxy]pyridine](/img/structure/B3844683.png)





